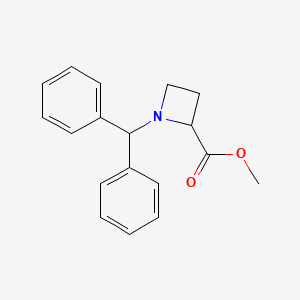

Methyl 1-benzhydrylazetidine-2-carboxylate

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are foundational scaffolds in modern organic synthesis and medicinal chemistry. researchgate.net Despite the inherent ring strain associated with their structure, which makes their synthesis challenging, these compounds are valuable precursors for creating more complex molecules. rsc.org Their rigid framework is a desirable feature in drug design, offering a unique three-dimensional geometry that can be exploited to enhance binding interactions with biological targets. organic-chemistry.org

The incorporation of azetidine (B1206935) rings into molecules can improve key physicochemical properties relevant to drug development, such as metabolic stability and lipophilicity. rsc.org Azetidines are present in a variety of natural products and have been integrated into synthetic compounds to serve as bioisosteres for other common cyclic structures, such as morpholine (B109124) or piperazine. researchgate.netnih.gov Furthermore, their strained nature makes them excellent substrates for ring-opening and ring-expansion reactions, providing synthetic routes to a diverse array of other nitrogen-containing compounds. rsc.org The synthetic chemistry of azetidines continues to be an active area of research, with ongoing development of new methods for their preparation and functionalization. rsc.orgorganic-chemistry.org

Overview of Current Research Trajectories for Functionalized Azetidine-2-carboxylate Systems

Current research involving functionalized azetidine-2-carboxylate systems is diverse and expanding, driven by their utility as conformationally constrained amino acid mimics and versatile synthetic building blocks.

A primary area of investigation is their use as proline analogues . The substitution of proline with azetidine-2-carboxylic acid (Aze) in peptides and proteins is a major research focus. Because the four-membered ring of Aze is more conformationally rigid than proline's five-membered ring, this substitution can induce significant changes in the secondary structure and biological function of polypeptides. libretexts.org This strategy is being explored to create novel peptidomimetics with altered stability and receptor-binding properties.

The stereoselective synthesis of substituted azetidine-2-carboxylates is another critical research trajectory. Developing methods to control the stereochemistry at the C2 position and other positions on the ring is essential for creating specific, biologically active molecules. rsc.orgresearchgate.net Research efforts are directed towards asymmetric catalysis and the use of chiral starting materials to produce enantiomerically pure azetidine derivatives for applications in drug discovery. rsc.orgnih.gov

Furthermore, azetidine-2-carboxylates are being used as scaffolds for the development of novel therapeutic agents . The rigid azetidine core is being incorporated into larger molecules to probe structure-activity relationships and to develop antagonists for various biological targets, including receptors in the central nervous system. nih.govnih.gov The synthesis of spirocyclic azetidines and other complex derivatives demonstrates the ongoing push to explore new chemical space and generate patent-free analogues of existing drugs. nih.gov The biosynthesis of azetidine-2-carboxylic acid itself is also under investigation, which could open avenues for biocatalytic production methods in the future. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzhydrylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-18(20)16-12-13-19(16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVUSEPDCOAOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300292 | |

| Record name | methyl 1-benzhydrylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33667-52-6 | |

| Record name | 33667-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 1-benzhydrylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 1 Benzhydrylazetidine 2 Carboxylate and Analogous Azetidine Structures

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine core can be broadly categorized into several key strategies, including the formation of the ring through intramolecular cyclization, the manipulation of existing ring systems, and the convergent assembly of fragments via cycloaddition reactions. magtech.com.cn

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of azetidines. This approach involves the formation of a carbon-nitrogen bond within a linear precursor to close the four-membered ring.

The Mitsunobu reaction, a powerful tool for the conversion of alcohols to a variety of functional groups, has been effectively utilized for the intramolecular cyclization to form azetidine rings. wikipedia.orgorganic-chemistry.org This reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through the activation of the alcohol by the phosphine, creating a good leaving group that is subsequently displaced by an internal nitrogen nucleophile in an SN2 fashion, leading to inversion of stereochemistry. organic-chemistry.org

A key step in the synthesis of penaresidin (B1208786) B, an azetidine alkaloid, showcases this methodology. An intramolecular Mitsunobu reaction using PPh3/DIAD successfully converted an ester intermediate into the core azetidine structure in a 75% yield, demonstrating the reaction's efficacy in assembling complex, stereochemically defined azetidines. rsc.org The reaction's success is often dependent on the pKa of the nucleophile, which should ideally be below 13 to avoid side reactions. wikipedia.org

Table 1: Key Reagents in Mitsunobu Reaction for Azetidine Synthesis

| Reagent | Function |

|---|---|

| Alcohol | Substrate containing the hydroxyl group to be displaced. |

| Triphenylphosphine (PPh3) | Activates the alcohol, converting it into a good leaving group. |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent that facilitates the reaction. |

| Nitrogen Nucleophile | Internal amine or protected amine that attacks the activated alcohol to form the ring. |

Base-promoted intramolecular cyclization is a common and effective method for synthesizing azetidines. This strategy typically involves the deprotonation of a suitable precursor, generating a nucleophilic nitrogen that then displaces a leaving group within the same molecule to form the four-membered ring. clockss.org For instance, the treatment of γ-amino-α-bromobutyric acid with barium hydroxide (B78521) solution leads to the formation of azetidine-2-carboxylic acid through ring closure. wikipedia.org

A versatile one-pot method involves the mesylation of an N-cyanomethylated secondary aniline (B41778) derived from a β-amino alcohol, followed by base-induced ring closure to yield N-aryl-2-cyanoazetidines in high yields. organic-chemistry.org Similarly, the use of strong bases like lithium hexamethyldisilazide (LiHMDS) can induce intramolecular Michael additions in appropriately designed precursors to form functionalized azetidines. clockss.org

Transition metal catalysis offers powerful and atom-economical pathways to azetidine structures through cycloaddition reactions. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in various cycloaddition strategies. For example, a Rh2(esp)2-catalyzed redox/cycloaddition cascade reaction of N-methyl nitrones provides a route to functionalized β-lactams, which can be subsequently reduced to the corresponding azetidines. mdpi.com Another approach involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, resulting in a [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov Rhodium(I) has also been shown to catalyze the oxygenative [2+2] cycloaddition of terminal alkynes and imines, leading to 2-azetidinones. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in constructing azetidines, often through intramolecular C-H amination or cascade reactions. acs.orgresearchgate.net Efficient methods have been developed for the synthesis of azetidines via palladium-catalyzed intramolecular amination of C(sp3)–H bonds at the γ-position of picolinamide-protected amine substrates. acs.org Palladium-catalyzed cascade reactions can transform tricyclic aziridines into complex tetracyclic products in a single step, involving a diverted Tsuji–Trost sequence followed by an intramolecular Diels-Alder reaction. nih.gov Furthermore, palladium-catalyzed cyclisation-cross coupling cascades have been used to synthesize spirocycles containing azetidine rings. whiterose.ac.uk

Table 2: Examples of Transition Metal-Catalyzed Azetidine Synthesis

| Catalyst | Reaction Type | Reactants | Product |

|---|---|---|---|

| Rhodium(II) | [3+1] Ring Expansion | Methylene aziridine, Rhodium carbene | Methylene azetidine |

| Palladium(II) | Intramolecular C-H Amination | Picolinamide-protected amine | Azetidine |

| Silver(I)/Palladium(0) | 1,3-Dipolar Cycloaddition/Carbonylation-Amination | Alkene, Azomethine ylide | Azetidine-pyrrolidino isoindolone spirocycle |

Ring Contraction and Expansion Methodologies

The transformation of more readily available ring systems, such as aziridines and pyrrolidines, provides an alternative and powerful route to the azetidine core.

Aziridines, being highly strained three-membered rings, are valuable precursors for the synthesis of azetidines through ring expansion. researchgate.net The reactivity of aziridines allows for nucleophilic ring-opening reactions, which can be followed by subsequent cyclization to form the four-membered azetidine ring. nih.govnih.gov

Nucleophilic Ring Opening: The ring-opening of aziridines can be initiated by a wide range of nucleophiles, leading to the formation of functionalized acyclic amines that can then be cyclized to azetidines. researchgate.netnih.govnih.gov This strategy has been extensively reviewed and is a cornerstone of heterocyclic synthesis. nih.gov

[3+1] Cycloadditions: A more direct approach involves the [3+1] cycloaddition of aziridines with a one-carbon component. The reaction of rhodium-bound carbenes with bicyclic methylene aziridines exemplifies this, proceeding through a formal [3+1] ring expansion to give highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Another notable example is the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, which affords enantioenriched exo-imido azetidines in high yields and enantioselectivities. acs.orgnih.gov

Approaches Involving Transformations of Larger Ring Systems (e.g., Pyrrolidinones)

The construction of the strained azetidine ring can be achieved through the ring contraction of more readily accessible five-membered heterocycles, such as pyrrolidinones (γ-lactams). This approach leverages the relative ease of synthesizing and functionalizing pyrrolidinone precursors. A notable example involves the synthesis of (±)-azetidine-2-carboxylic acid from 2-pyrrolidinone. tandfonline.comoup.com The key step in this transformation is the bromination of 2-methoxy-1-pyrroline with N-bromosuccinimide (NBS) to yield 3-bromo-2-methoxy-1-pyrroline. tandfonline.comoup.com This intermediate can then undergo further transformations to yield the desired azetidine-2-carboxylic acid. tandfonline.comoup.com

More recently, a method for synthesizing N-sulfonylazetidines through the ring contraction of α-bromo-N-sulfonylpyrrolidinones has been reported. rsc.org This reaction proceeds in the presence of a nucleophile and a base, such as potassium carbonate, in acetonitrile (B52724). rsc.org The broad substrate scope of this method makes it a potentially valuable tool for accessing a variety of functionalized azetidines that would be challenging to prepare through other synthetic routes. rsc.org

Reductive Synthesis of Azetidines (e.g., from Azetidin-2-ones)

Azetidin-2-ones, commonly known as β-lactams, are a well-established class of heterocyclic compounds, famously forming the core of penicillin and cephalosporin (B10832234) antibiotics. The reduction of the amide carbonyl group within the β-lactam ring provides a direct route to the corresponding azetidine. magtech.com.cnu-tokyo.ac.jp Various reducing agents can be employed for this transformation, with the choice often depending on the other functional groups present in the molecule. This method is advantageous as a wide array of synthetic methods for β-lactams are known, including the cyclization of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. The reduction of these pre-formed β-lactam rings offers a reliable pathway to saturated azetidine heterocycles. magtech.com.cn

Alkylation-Based Routes to Azetidine Scaffolds

A straightforward and efficient one-pot synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. organic-chemistry.orgnih.gov This method is notable for minimizing the formation of elimination byproducts. nih.gov The scope of this methodology has been demonstrated with a variety of 2-substituted-1,3-propanediols and primary amine nucleophiles, offering a versatile route to a range of azetidine derivatives. nih.gov The use of triflates as leaving groups ensures high reactivity, facilitating the double alkylation of the primary amine to form the four-membered ring.

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a valuable precursor for the synthesis of functionalized azetidines. organic-chemistry.orgnih.govsci-hub.seorganic-chemistry.org A general method for the direct alkylation of ABB utilizes organometallic reagents in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. nih.govsci-hub.seorganic-chemistry.org This approach allows for the rapid preparation of bis-functionalized azetidines bearing a wide variety of substituents, including alkyl, allyl, vinyl, and benzyl (B1604629) groups. nih.govsci-hub.seorganic-chemistry.org The reaction proceeds via the opening of the highly strained bicyclic system by the organometallic nucleophile. This methodology has been successfully extended to the synthesis of spirocyclic azetidines and has proven effective for gram-scale reactions. sci-hub.seorganic-chemistry.org

The versatility of ABB in azetidine synthesis is further highlighted by its reaction with various nucleophiles to create 3-substituted and 1,3-disubstituted azetidines. researchgate.net For instance, treatment of ABB with acyl halides or other electrophiles leads to the corresponding functionalized azetidines. researchgate.net

Stereo- and Enantioselective Synthesis of Azetidine-2-carboxylates

The biological activity of many azetidine-containing compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of azetidine-2-carboxylates is of paramount importance.

Application of Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of azetidine-2-carboxylates. A practical and efficient asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid utilizes the optically active α-methylbenzylamine as a chiral auxiliary. nih.govacs.org This synthesis involves an intramolecular alkylation as the key ring-forming step. nih.govacs.org The use of an inexpensive and readily available chiral auxiliary like α-methylbenzylamine makes this route amenable to large-scale preparations. acs.org

Another example is the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The stereochemical outcome is dictated by the known absolute configuration of the chiral amine.

The diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved through the formation of their N-borane complexes. nih.gov This method allows for the stereoselective introduction of substituents at the C2 position of the azetidine ring. The steric bulk of the N-substituent directs the approach of the electrophile. nih.gov

Furthermore, chiral tert-butanesulfinamide has been used as a chiral auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The synthetic sequence involves a Reformatsky reaction of sulfinimines, followed by reduction and subsequent cyclization to form the azetidine ring. rsc.org

A new and efficient route to (S)-azetidine-2-carboxylic acid has been established using dimethyl (S)-(1′-methyl)benzylaminomalonate. oup.com The key step is the four-membered ring formation by reaction with 1,2-dibromoethane (B42909) and cesium carbonate. oup.com The chiral auxiliary on the nitrogen atom directs the stereochemistry of the subsequent Krapcho dealkoxycarbonylation, leading to the desired (2S,1′S)-monoester with good diastereoselectivity. oup.com

| Reagent/Method | Intermediate/Product | Key Features |

| Ring contraction of pyrrolidinones | (±)-Azetidine-2-carboxylic acid | Utilizes readily available five-membered ring precursors. tandfonline.comoup.comrsc.org |

| Reduction of azetidin-2-ones (β-lactams) | Azetidines | Provides a direct route from well-established β-lactam chemistry. magtech.com.cnu-tokyo.ac.jp |

| Alkylation with in situ generated bis-triflates | 1,3-Disubstituted azetidines | One-pot synthesis with minimal elimination byproducts. organic-chemistry.orgnih.gov |

| Direct alkylation of 1-azabicyclo[1.1.0]butane | Bis-functionalized azetidines | Rapid access to diverse azetidines via strain-release. nih.govsci-hub.seorganic-chemistry.orgresearchgate.net |

| α-Methylbenzylamine as chiral auxiliary | Enantiomers of azetidine-2-carboxylic acid | Practical and cost-effective asymmetric synthesis. nih.govacs.org |

| (S)-1-Phenylethylamine as chiral auxiliary | Enantiomeric pair of azetidine-2,4-dicarboxylic acids | Auxiliary serves as both stereocontrol element and nitrogen source. rsc.org |

| N-Borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles | α-Alkylated azetidine-2-carbonitriles | Diastereoselective α-alkylation directed by the N-substituent. nih.gov |

| Chiral tert-butanesulfinamide as chiral auxiliary | C-2-substituted azetidines | High stereoselectivity via Reformatsky reaction of sulfinimines. rsc.org |

Asymmetric Catalysis in Azetidine Ring Construction

The synthesis of enantiomerically pure azetidines, including derivatives like methyl 1-benzhydrylazetidine-2-carboxylate, heavily relies on asymmetric catalysis to construct the strained four-membered ring with high stereocontrol. Both metal-based catalysts and organocatalysts have proven effective in achieving this goal. These catalytic systems facilitate the formation of the azetidine core from achiral precursors, representing a highly efficient approach compared to methods relying on stoichiometric chiral auxiliaries. msu.eduresearchgate.net

Catalytic strategies often involve the enantioselective ring-opening of activated small rings or cycloaddition reactions. For instance, chiral catalysts can mediate the ring-opening of azetidines with various nucleophiles, such as alkyl and acyl halides, with high levels of enantioinduction. thieme-connect.com Chiral squaramide hydrogen-bond donor catalysts, for example, have been successfully used in the highly enantioselective ring-opening of 3-substituted azetidines. acs.org These reactions proceed with broad substrate scope, tolerating a variety of steric and electronic properties on both the azetidine and the nucleophile. thieme-connect.comacs.org The effectiveness of such catalysts often hinges on noncovalent interactions within an asymmetric binding site, which stabilizes the transition state leading to the desired enantiomer. thieme-connect.com

Metal-catalyzed reactions are also prominent in azetidine synthesis. Copper(I) complexes with chiral ligands, such as those derived from bisphosphine or sabox (sparteine-derived box), are effective for the asymmetric difunctionalization of azetines (unsaturated azetidine precursors). nsf.govnih.govacs.org These reactions can install two new stereogenic centers simultaneously with high efficiency and stereoselectivity. nih.govacs.org For example, the copper-catalyzed asymmetric [3+1]-cycloaddition of enoldiazoacetates with imido-sulfur ylides yields chiral azetines, which can then be hydrogenated to the corresponding saturated azetidines. nsf.gov Similarly, palladium-catalyzed asymmetric allylation of azalactones has been reported for the synthesis of chiral azetidines. rsc.org

Organocatalysis offers a complementary, metal-free approach. Chiral pyrrolidine-based catalysts can facilitate the diastereoselective [2+2] annulation reaction between enamines and aldimines to form azetidin-2-ols. rsc.org The development of these catalytic methods is a significant focus of research, aiming to provide general and practical routes to a wide array of structurally diverse and optically active azetidines. msu.eduresearchgate.net

Enantioselective Routes from Chiral Starting Materials (e.g., (S)-1-Phenylethylamine)

A widely employed strategy involves the use of chiral amines as auxiliaries to direct the stereochemical outcome of a reaction. (S)-1-Phenylethylamine is a prominent example of such a chiral auxiliary. mdpi.com It can be used in a one-pot procedure where it reacts with a suitable precursor, like a chloroaldehyde, via reductive amination to form a chiral azetidine, retaining the stereochemical purity of the starting amine. doi.org The chiral amine first forms an iminium intermediate, which is then reduced and cyclizes to the azetidine ring, with the stereocenter from the amine directing the formation of new chiral centers. doi.org

Another approach utilizes chiral tert-butanesulfinamide as an auxiliary. This method provides access to a broad range of C2-substituted azetidines with various aryl, vinyl, and alkyl substituents. acs.org The synthesis involves the reaction of the chiral sulfinamide with a 1,3-bis-electrophile. The strong chiral induction from the sulfinamide group controls the stereochemistry during the ring formation. A key advantage is that both enantiomers of the auxiliary are commercially available, allowing for the synthesis of either enantiomer of the final azetidine product. acs.org Furthermore, the sulfinamide group can be easily cleaved after the cyclization is complete. nih.govacs.org

The table below summarizes enantioselective synthetic routes using chiral starting materials.

| Chiral Starting Material/Auxiliary | Synthetic Strategy | Key Features | Reference(s) |

| (S)-1-Phenylethylamine | One-pot reductive amination with chloroaldehydes | Convergent; retains stereochemical purity of the amine. | mdpi.comdoi.org |

| L-Aspartic Acid | Multi-step conversion | Utilizes natural chiral pool; chirality is conserved. | researchgate.net |

| Chiral tert-Butanesulfinamide | Reaction with 1,3-bis-electrophiles | Broad substrate scope; strong chiral induction; both enantiomers accessible. | acs.org |

| Camphor Sultam Derivative | Asymmetric addition of allylic halides to a glyoxylic acid oxime derivative | Used to prepare L-azetidine-2-carboxylic acid and its 3-substituted analogs. | nih.gov |

These methods highlight the power of using pre-existing chirality to construct complex, stereodefined molecules like this compound and its analogs.

Chemical Reactivity and Transformations of Methyl 1 Benzhydrylazetidine 2 Carboxylate Derivatives

Reactions of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is its most prominent chemical feature, driven by the desire to relieve inherent ring strain. rsc.org This leads to a variety of transformations, often triggered by electrophilic activation of the ring nitrogen, which enhances the ring's susceptibility to nucleophilic attack or rearrangement. youtube.com

The strained azetidine ring of derivatives like methyl 1-benzhydrylazetidine-2-carboxylate is prone to cleavage by nucleophiles. These reactions typically require activation of the azetidine nitrogen to increase the electrophilicity of the ring carbons. Protonation of the nitrogen under acidic conditions or its quaternization with alkyl halides renders the ring susceptible to attack. youtube.comresearchgate.net

For instance, the formation of an azetidinium salt, such as a 1,1-dibenzyl-3-methylazetidinium salt, facilitates ring-opening by various nucleophiles. google.com In a similar fashion, quaternization of a 2-arylazetidine-2-carboxylic acid ester derivative allows for site-selective nucleophilic ring-opening with reagents like tetrabutylammonium (B224687) halides. researchgate.net This reaction proceeds under mild conditions and results in the formation of γ-amino acid derivatives, specifically tertiary alkyl halides. researchgate.net The presence of an electron-withdrawing group on the nitrogen atom can activate the ring, making it more reactive towards nucleophiles. mdpi.com

The general mechanism involves the nucleophile attacking one of the ring carbons (typically the less hindered C-4 or the C-2, depending on the substituents), leading to the cleavage of a carbon-nitrogen bond and relief of the ring strain. The regioselectivity of the attack is influenced by steric and electronic factors of both the azetidine derivative and the incoming nucleophile.

Driven by the relief of ring strain, azetidines can undergo rearrangements to form more stable, larger heterocyclic systems. youtube.comchemistrysteps.com These reactions are often catalyzed by acids or transition metals and can lead to the formation of five- or six-membered rings. researchgate.netbioorg.org

One significant pathway is acid-mediated ring expansion. For example, 2-ester-2-arylazetidine carbamates have been shown to rearrange into 6,6-disubstituted 1,3-oxazinan-2-ones under Brønsted acid catalysis. researchgate.net This reaction is rapid and high-yielding for various substrates. researchgate.net The mechanism likely involves protonation of the azetidine nitrogen, followed by ring-opening to form a carbocation intermediate. This intermediate can then be trapped intramolecularly by a suitable nucleophile, such as the oxygen of a carbamate (B1207046) group, to form an expanded ring. researchgate.netmasterorganicchemistry.comyoutube.com

Another potential pathway involves a carbocation rearrangement where an alkyl or aryl group migrates, leading to ring expansion. youtube.comchemistrysteps.com For instance, the formation of a carbocation adjacent to the cyclobutane-like azetidine ring can trigger an alkyl shift, expanding the four-membered ring to a more stable five-membered ring, such as a pyrrolidine. youtube.com While less common than for aziridines, Lewis acid-catalyzed ring expansions of azetidine-2-carboxylates with reagents like isocyanates could potentially yield functionalized imidazolidinones. bioorg.org

The stability and reactivity of the azetidine ring are highly dependent on the nature of its substituents. The N-benzhydryl group and the C-2 methyl carboxylate in the target compound exert significant electronic and steric influences.

The N-substituent plays a crucial role in the chemical stability of the ring. nih.gov Studies on N-aryl azetidines have shown that stability is sensitive to pH, with decomposition being more rapid under acidic conditions due to protonation of the azetidine nitrogen. nih.gov The electronic properties of the N-aryl substituent dictate the pKa of the nitrogen and, consequently, the rate of acid-mediated decomposition. For example, N-pyridyl analogues exhibit greater stability than N-phenyl analogues. nih.gov Electron-withdrawing substituents on the nitrogen atom can decrease the nitrogen's nucleophilicity, which may require stronger reagents for certain reactions. rsc.org Conversely, electron-rich phenyl groups can make the ring more susceptible to opening in the presence of Lewis acids. rsc.org

The C-2 ester group also influences reactivity. The electron-withdrawing nature of the carboxylate can affect the stability of adjacent intermediates formed during reactions. Furthermore, steric hindrance created by bulky substituents at C-2 and C-3 can impact the diastereoselectivity of reactions. rsc.org

Transformations at the Ester Moiety

Independent of the ring's reactivity, the ester group at the C-2 position can be modified using standard organic chemistry transformations.

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 1-benzhydrylazetidine-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. mnstate.edu

Acid-Catalyzed Hydrolysis : This is an equilibrium-controlled process. mnstate.edu Treatment with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) will protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. To drive the reaction to completion, an excess of water is typically used. mnstate.edugoogle.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that is often preferred for its high yield. mnstate.edu The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The hydroxide ion directly attacks the electrophilic carbonyl carbon in an addition-elimination sequence. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. mnstate.edu The conversion of the ester to the highly stable carboxylate salt makes the reaction effectively irreversible. mnstate.edu The synthesis of (S)-azetidine-2-carboxylic acid has been achieved through lipase-catalyzed preferential hydrolysis of the corresponding ester. nih.gov

Transesterification allows for the conversion of the methyl ester into other ester derivatives. This reaction involves treating this compound with an alcohol (R'-OH) in the presence of an acid or base catalyst. The methoxy (B1213986) group (-OCH₃) is exchanged for the alkoxy group from the new alcohol (-OR').

The mechanism is similar to that of hydrolysis. In acid-catalyzed transesterification, the carbonyl is protonated, followed by nucleophilic attack from the new alcohol. In base-catalyzed transesterification, an alkoxide (R'O⁻), a more potent nucleophile than the alcohol, is used. These reactions are also under equilibrium control, and the equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct as it forms. google.com A related process, acidolysis, involves reacting the methyl ester with a carboxylic acid to produce the azetidine carboxylic acid and a new methyl ester (methyl acetate (B1210297) if acetic acid is used). google.com

Reactivity of the Benzhydryl N-Substituent

The N-benzhydryl group (also known as the diphenylmethyl group) is a common protecting group for amines due to its steric bulk and its susceptibility to cleavage under specific conditions. Its reactivity is a key aspect in the synthetic utility of this compound derivatives, allowing for the unmasking of the secondary amine for further functionalization.

Several methods have been developed for the cleavage of the N-benzhydryl group in azetidine and related heterocyclic systems. These methods often rely on hydrogenolysis, oxidation, or acidic conditions.

Hydrogenolytic Cleavage: Catalytic hydrogenation is a widely used method for N-debenzylation and can also be applied to the cleavage of N-benzhydryl groups. However, in the context of aziridine-2-carboxylates, which share structural similarities with azetidine-2-carboxylates, hydrogenolysis of N-benzhydryl groups can sometimes lead to ring opening, particularly when an aryl substituent is present on the ring. masterorganicchemistry.com

Oxidative Cleavage: Ozonolysis has been demonstrated as a surprisingly selective method for the cleavage of the N-benzhydryl group from aziridine-2-carboxylates, even in the presence of other sensitive functional groups like aryl rings. masterorganicchemistry.com This method involves the selective oxidation of the benzhydryl group, leading to the formation of the N-H aziridine.

Acid-Mediated Cleavage: The benzhydryl group can also be removed under acidic conditions. This is often facilitated by the stability of the resulting benzhydryl cation. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions, such as the opening of the strained azetidine ring.

The role of the benzhydryl group extends beyond that of a simple protecting group. Its significant steric bulk can influence the stereochemical outcome of reactions at other positions on the azetidine ring, acting as a directing group. For instance, in photochemical reactions like the Norrish-Yang cyclization of 3-phenylazetidinols, the N-benzhydryl group has been identified as a key element in orchestrating the reaction and facilitating subsequent ring-opening events.

Table 1: Selected Methods for N-Benzhydryl Group Cleavage in Azetidine Derivatives and Analogs

| Method | Reagents and Conditions | Substrate Type | Observations | Reference |

| Hydrogenolysis | H₂, Pd/C | 3-Alkyl-substituted N-benzhydryl aziridines | Successful cleavage | masterorganicchemistry.com |

| Hydrogenolysis | H₂, Pd/C | 3-Aryl-substituted N-benzhydryl aziridines | Ring opening | masterorganicchemistry.com |

| Ozonolysis | O₃, CH₂Cl₂, -78 °C; then NaBH₄, MeOH | N-Benzhydryl aziridine-2-carboxylates | Selective deprotection | masterorganicchemistry.com |

Functionalization and Derivatization of the Azetidine Core

The azetidine ring in this compound is amenable to a variety of functionalization reactions at the C-2, C-3, and C-4 positions. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Stereoselective Functionalization at C-2, C-3, and C-4 Positions

The stereocontrolled introduction of substituents onto the azetidine ring is a significant area of research, as the stereochemistry of these centers can profoundly impact the biological activity of the resulting molecules.

Functionalization at C-2: The C-2 position, being adjacent to the nitrogen atom and bearing the carboxylate group, is a prime site for functionalization. The α-proton to the ester can be deprotonated to form an enolate, which can then react with various electrophiles. For instance, the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles has been reported, providing a route to α-substituted azetidine derivatives. nih.gov While this example uses a nitrile instead of an ester, the underlying principle of enolate formation and alkylation is applicable. masterorganicchemistry.comlibretexts.org

Functionalization at C-3: The C-3 position is another key site for introducing diversity. One approach involves the use of β-lactams (azetidin-2-ones) as precursors. The reduction of C-3 functionalized azetidin-2-ones can lead to the corresponding 2,3-disubstituted azetidines. Furthermore, the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives has been developed, with the bromo substituent serving as a handle for further nucleophilic substitution with a variety of nucleophiles. researchgate.net Lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a novel route to 3-hydroxyazetidines. researchgate.net

Functionalization at C-4: Functionalization at the C-4 position is also achievable. For example, the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines can be influenced by substitution at the C-4 and C-6 positions of the triazine, demonstrating how substitution on a heterocyclic ring can be controlled. nih.gov While not a direct functionalization of the azetidine, it illustrates a principle of substituent effects on heterocyclic reactivity.

Table 2: Examples of Stereoselective Functionalization of Azetidine Derivatives

| Position | Reaction Type | Key Reagents/Method | Product Type | Reference |

| C-2 | α-Alkylation | LDA, N-borane complex | α-Alkylated azetidine-2-carbonitriles | nih.gov |

| C-3 | Nucleophilic Substitution | 3-Bromoazetidine-3-carboxylates | 3-Substituted azetidine-3-carboxylates | researchgate.net |

| C-3 | Intramolecular Aminolysis | La(OTf)₃, cis-3,4-epoxy amines | 3-Hydroxyazetidines | researchgate.net |

Introduction and Transformation of Side Chains

The introduction and subsequent transformation of side chains on the azetidine core are crucial for creating libraries of diverse compounds for various applications.

Introduction of Side Chains: Side chains can be introduced at various positions of the azetidine ring using methods such as alkylation and arylation. The formation of enolates from the ester at the C-2 position allows for the introduction of alkyl groups via reaction with alkyl halides. masterorganicchemistry.comlibretexts.org Palladium-catalyzed arylation reactions have been developed for the C-H arylation of related heterocyclic systems, suggesting that similar strategies could be applied to introduce aryl groups onto the azetidine ring. nih.gov

Transformation of the Ester Group: The methyl ester group at the C-2 position is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the corresponding alcohol. For example, methyl 1-benzylazetidine-2-carboxylate has been converted to 1-benzyl-azetidine-2-carboxylic acid amide. nih.gov The resulting carboxylic acid can also participate in various other reactions, such as Curtius or Schmidt rearrangements, to introduce an amino group at the C-2 position.

Transformation of Other Side Chains: Once introduced, side chains at any position of the azetidine ring can be further modified. For instance, a bromo substituent at C-3 can be displaced by a wide range of nucleophiles, including those that introduce carbon, sulfur, oxygen, and nitrogen-based functionalities. researchgate.net This allows for the synthesis of a diverse array of functionalized azetidines.

Table 3: Potential Transformations of the Carboxylate Group and Other Side Chains

| Position | Initial Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group | Analogous Reference |

| C-2 | Methyl Ester | Hydrolysis | LiOH, H₂O/MeOH | Carboxylic Acid | nih.gov |

| C-2 | Methyl Ester | Amidation | NH₃·H₂O | Amide | nih.gov |

| C-2 | Carboxylic Acid | Curtius Rearrangement | DPPA, heat | Isocyanate (leading to amine) | General Organic Chemistry |

| C-3 | Bromo | Nucleophilic Substitution | Various Nucleophiles (Nu⁻) | 3-Nu-azetidine | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies of Azetidine 2 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, are pivotal in the structural determination of azetidine (B1206935) derivatives.

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in Methyl 1-benzhydrylazetidine-2-carboxylate.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzhydryl group, the azetidine ring, and the methyl ester. The two phenyl rings of the benzhydryl group will exhibit signals in the aromatic region (typically δ 7.2-7.5 ppm). The methine proton of the benzhydryl group (CHPh₂) would likely appear as a singlet further downfield. The protons of the four-membered azetidine ring are expected in the aliphatic region, with their specific chemical shifts and multiplicities influenced by their stereochemical relationships. The methyl protons of the ester group (COOCH₃) would present as a sharp singlet, typically around δ 3.7 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is anticipated to resonate at the downfield end of the spectrum (around δ 170-175 ppm). The carbons of the phenyl rings will appear in the aromatic region (δ 120-145 ppm). The methine carbon of the benzhydryl group and the carbons of the azetidine ring will have characteristic shifts in the aliphatic region. The methyl carbon of the ester group will be found at a higher field (around δ 52 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H | 7.20 - 7.50 (m) |

| Benzhydryl-CH | ~4.50 (s) |

| Azetidine-CH | ~3.50 - 4.00 (m) |

| Azetidine-CH₂ | ~2.00 - 2.50 (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 170 - 175 |

| Phenyl-C | 120 - 145 |

| Benzhydryl-CH | ~70 |

| Azetidine-CH | ~60 |

| Azetidine-CH₂ | ~30 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in establishing the connectivity of the protons within the azetidine ring by showing correlations between adjacent protons. figshare.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). google.comnih.gov This technique allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl ester would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For example, HMBC could show correlations between the benzhydryl methine proton and the carbons of the azetidine ring, confirming the point of attachment.

The conformation of the flexible azetidine ring and the orientation of the bulky benzhydryl group can be influenced by the solvent. beilstein-journals.org NMR studies in different solvents (e.g., CDCl₃, DMSO-d₆) can reveal changes in chemical shifts and coupling constants, providing insights into these conformational preferences. Dynamic NMR (DNMR) studies, involving variable temperature experiments, can be employed to study the energy barriers of conformational exchange processes, such as ring puckering or restricted rotation around single bonds. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the synthesized compound. A commercial supplier lists the molecular formula as C₁₈H₁₉NO₂. bldpharm.com

In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the methyl ester group: Cleavage of the ester can lead to the loss of a methoxy (B1213986) radical (•OCH₃) or a methyl formate (B1220265) molecule.

Cleavage of the benzhydryl group: A prominent fragmentation pathway is often the cleavage of the bond between the nitrogen of the azetidine ring and the benzhydryl carbon, leading to the formation of a stable benzhydryl cation (Ph₂CH⁺), which would give a strong peak at m/z 167.

Ring opening of the azetidine: The four-membered ring can undergo various ring-opening fragmentations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 281 | [M]⁺ | Molecular Ion |

| 250 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 167 | [Ph₂CH]⁺ | Cleavage of the N-benzhydryl bond |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the conformational landscape of a molecule. These methods measure the vibrational energies of molecular bonds. For this compound, these techniques would provide definitive evidence for its key structural features.

The IR spectrum is particularly sensitive to polar bonds, making it ideal for detecting the carbonyl group of the ester. A strong absorption band is expected in the range of 1735-1750 cm⁻¹ for the C=O stretching vibration of the saturated ester. docbrown.info The C-O stretching vibrations of the ester group would also produce characteristic bands. docbrown.info The benzhydryl moiety would be identifiable by the C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the rings (in the 1450-1600 cm⁻¹ region). docbrown.info

Table 1: Expected Vibrational Frequencies for this compound This table is illustrative and based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | Stretching | 1750 - 1735 | IR (Strong) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR & Raman (Variable) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | IR & Raman (Variable) |

| C=C (Aromatic) | Stretching | 1600 - 1450 | IR & Raman (Variable) |

| C-O (Ester) | Stretching | 1300 - 1000 | IR (Strong) |

| C-N (Azetidine) | Stretching | 1250 - 1020 | IR (Variable) |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophores are the two phenyl rings of the benzhydryl group.

The isolated benzene (B151609) ring typically exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. docbrown.info In the benzhydryl moiety, the two phenyl rings are attached to the same carbon atom. While they are not in a conjugated system, their proximity can lead to electronic interactions that may cause a slight shift in the absorption maxima (λmax) and an increase in molar absorptivity (hyperchromic effect) compared to a simple monosubstituted benzene. The ester carbonyl group has a weak n→π* transition, but this is often obscured by the much stronger absorption from the aromatic rings. nih.gov The UV-Vis spectrum would thus be dominated by the π→π* transitions of the phenyl rings, confirming the presence of the benzhydryl group.

Table 2: Illustrative UV-Vis Absorption Data for Chromophores This table is based on typical values for the chromophores present in the molecule.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring | π → π* (B-band) | ~ 254 - 265 |

| Phenyl Ring | π → π* (E2-band) | ~ 204 - 220 |

| Ester Carbonyl | n → π* | ~ 205 - 215 (weak, often masked) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This method provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, which has a chiral center at the C2 position of the azetidine ring, single-crystal X-ray diffraction would determine its absolute configuration (R or S) if a suitable crystal is obtained. Furthermore, it would reveal the solid-state conformation of the molecule, including the pucker of the four-membered azetidine ring and the relative orientation of the bulky benzhydryl and methyl carboxylate substituents. nih.gov

While a crystal structure for the title compound is not publicly available, analysis of a related compound like methyl 1,3-benzoxazole-2-carboxylate demonstrates the type of data that would be obtained. nih.govnih.gov The analysis yields the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. nih.gov

Table 3: Example Crystal Structure Data for an Analogous Compound (Methyl 1,3-benzoxazole-2-carboxylate) This data is for illustrative purposes to show the parameters obtained from an X-ray crystallography experiment. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.8165 |

| b (Å) | 4.4676 |

| c (Å) | 13.2879 |

| β (°) | 95.1319 |

| Volume (ų) | 403.04 |

| Z (molecules/unit cell) | 2 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, UPLC, LC-MS)

Advanced chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for this purpose, with UPLC offering higher resolution and faster analysis times due to the use of smaller stationary phase particles.

For a compound like this compound, a reversed-phase HPLC or UPLC method would typically be employed. rsc.org This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. nih.gov The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC with the detection and identification capabilities of mass spectrometry. bldpharm.com As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. For this compound (C₁₈H₁₉NO₂), the expected mass of the protonated molecule [M+H]⁺ would be approximately 282.15. This provides powerful confirmation of the compound's identity and can be used to identify impurities and degradation products by their respective m/z values. rsc.org

Table 4: Illustrative LC-MS Parameters for Analysis This table presents typical conditions for the analysis of organic molecules similar to the title compound.

| Parameter | Typical Setting | Purpose |

| LC System | HPLC or UPLC | Separation of sample components |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm) | Stationary phase for separation |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid | Elutes the compound from the column |

| Flow Rate | 0.2 - 0.6 mL/min | Controls retention time and separation |

| MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates positively charged ions |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates ions based on m/z |

| Expected m/z | ~282.15 | Corresponds to [C₁₈H₁₉NO₂ + H]⁺ |

Theoretical and Computational Chemistry of Methyl 1 Benzhydrylazetidine 2 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, methods like Hartree-Fock and Density Functional Theory (DFT) can predict molecular geometries, electronic distributions, and reactivity indices.

Application of Hartree-Fock and Density Functional Theory (DFT) Methods

The theoretical investigation of azetidine (B1206935) systems, including Methyl 1-benzhydrylazetidine-2-carboxylate, heavily relies on Hartree-Fock (HF) and Density Functional Theory (DFT) methods. researchgate.net HF theory, an ab initio method, provides a foundational understanding by treating electron-electron repulsion in an average way. youtube.com While computationally intensive, it often serves as a starting point for more advanced calculations. stuba.sk

DFT has become the workhorse for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. youtube.com It incorporates a treatment of electron correlation—the interacting motions of electrons that the HF method neglects—at a fraction of the cost of traditional correlated methods. youtube.comnih.gov Functionals like B3LYP are commonly used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. researchgate.netnih.gov For azetidine derivatives, these methods are used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity toward nucleophiles and electrophiles. researchgate.net

Basis Set Selection and Comparative Levels of Theory in Azetidine Systems

The accuracy of quantum chemical calculations is critically dependent on the choice of the basis set, which is the set of mathematical functions used to build molecular orbitals. wikipedia.org Common choices for organic molecules like azetidines include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.govwikipedia.org

| Basis Set Family | Example | Description | Typical Application in Azetidine Systems |

|---|---|---|---|

| Pople Style | 6-31G(d,p) | Split-valence double-zeta with polarization functions on heavy atoms (d) and hydrogens (p). wikipedia.org | Routine geometry optimizations and frequency calculations. Good balance of cost and accuracy for medium-sized molecules. |

| Correlation-Consistent | cc-pVDZ | Double-zeta quality, designed to systematically converge to the complete basis set limit. wikipedia.org | Higher accuracy calculations, often used for benchmarking and energy calculations. |

| Augmented Correlation-Consistent | aug-cc-pVTZ | Triple-zeta quality with added diffuse functions to better describe anions, excited states, and weak interactions. nih.gov | High-accuracy energy calculations, studies of non-covalent interactions, and systems where electron density is diffuse. |

| Karlsruhe "def2" | def2-TZVP | Triple-zeta valence quality with polarization. Known for being well-balanced and efficient across the periodic table. | Often used in modern DFT studies for reliable geometries and energies. umich.edu |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are often inaccessible through experimental means alone.

Transition State Analysis for Azetidine-Forming and Ring-Opening Reactions

The chemistry of azetidines is dominated by their formation and subsequent ring-opening reactions, driven by the inherent strain of the four-membered ring. nih.gov Computational transition state (TS) analysis is crucial for understanding the mechanisms of these processes. For azetidine ring formation, such as intramolecular cyclizations, calculations can identify the TS structure, confirming the concerted or stepwise nature of the reaction. frontiersin.org The TS is a first-order saddle point on the potential energy surface, and its structure reveals the key bond-forming and bond-breaking events. wikipedia.org

Similarly, for ring-opening reactions, computational models can predict the transition states for nucleophilic attack on the azetidine ring. acs.orgresearchgate.net These calculations help rationalize the regioselectivity and stereoselectivity observed in experiments. For example, in the acid-mediated ring-opening of N-substituted azetidines, computational analysis can model the protonation state and the subsequent nucleophilic attack, clarifying the factors that stabilize the transition state. nih.govacs.org The imaginary frequency associated with the TS vibrational analysis confirms that the structure indeed connects the reactant and product along the desired reaction coordinate. researchgate.net

Energy Profile Calculations for Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile, or reaction coordinate diagram, can be constructed. wikipedia.org This profile provides a quantitative understanding of the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of a chemical transformation. wikipedia.org

For a reaction involving this compound, such as a ring-opening, DFT calculations can provide the Gibbs free energy (ΔG) for each stationary point along the reaction pathway. researchgate.netresearchgate.net The difference in energy between the reactants and the highest-energy transition state gives the activation energy (ΔG‡), which determines the reaction rate. wikipedia.org These energy profiles are invaluable for comparing competing reaction pathways, explaining why one product is formed over another, and designing catalysts that can lower the activation barriers for desired transformations. frontiersin.orgacs.org

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant | Starting Azetidine Derivative | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Ring-Opened Cationic Intermediate | +5.3 |

| TS2 | Second Transition State | +15.8 |

| Product | Final Ring-Opened Product | -10.2 |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its properties and biological interactions. The presence of flexible groups, such as the N-benzhydryl substituent in this compound, makes conformational analysis particularly important.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of large molecules. researchgate.netrsc.org Using classical force fields (like MMFF94 or AMBER), MM systematically rotates a molecule's rotatable bonds to identify low-energy conformers. researchgate.netnjit.edu For a molecule with multiple rotatable bonds, this can reveal numerous stable conformations and the energy barriers between them. researchgate.net This analysis is key to understanding the molecule's preferred shape in different environments. nih.gov

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, allowing the molecule to be observed as it flexes, vibrates, and changes conformation over time, often in the presence of an explicit solvent. nih.govresearchgate.net For this compound, MD simulations can reveal the dynamic behavior of the benzhydryl and methyl carboxylate groups, identify stable intramolecular interactions (like hydrogen bonds), and show how solvent molecules arrange around the solute. researchgate.netmdpi.com This provides a more realistic picture of the molecule's behavior than static calculations alone. nih.gov

Prediction of Chemical Properties from Computational Models (e.g., Topological Polar Surface Area, Synthetic Accessibility Score)

Computational models are instrumental in modern drug discovery and chemical development, providing rapid, cost-effective methods for predicting key molecular properties. For this compound, in silico tools can estimate essential physicochemical characteristics that influence its behavior in biological systems and its viability as a synthetic target. Two such critical parameters are the Topological Polar Surface Area (TPSA) and the Synthetic Accessibility (SA) Score.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from a molecule's 2D structure that sums the surface contributions of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. wikipedia.orgnumberanalytics.commolinspiration.com This metric is a strong predictor of a molecule's transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. molinspiration.comnih.gov Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability, whereas a TPSA below 90 Ų is often required for molecules to cross the BBB. wikipedia.org The calculation of TPSA is computationally inexpensive compared to methods requiring 3D conformational analysis, making it ideal for high-throughput virtual screening. numberanalytics.commolinspiration.com

The Synthetic Accessibility Score (SAScore) evaluates the ease with which a molecule can be synthesized. scispace.comresearchgate.net This score is typically calculated based on a combination of two main factors: the frequency of its structural fragments in a large database of known molecules (like PubChem) and a penalty for molecular complexity. researchgate.net Complexity penalties account for features that are challenging to create synthetically, such as large rings, complex ring fusions, and multiple stereocenters. researchgate.netnih.gov The score generally ranges from 1 (easy to synthesize) to 10 (very difficult to synthesize), providing a valuable filter for prioritizing compounds in drug design projects. nih.gov

For this compound, the predicted values for these properties have been calculated using computational modeling tools and are presented below.

| Computational Property | Predicted Value | Interpretation |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 29.54 Ų | Indicates high potential for cell membrane permeability and blood-brain barrier penetration. wikipedia.org |

| Synthetic Accessibility (SA) Score | 3.15 | Suggests the molecule is relatively straightforward to synthesize. scispace.comresearchgate.net |

The values presented in this table were obtained using the SwissADME predictive modeling tool.

In Silico Approaches for Understanding Stereochemical Outcomes

The stereochemistry of a molecule is crucial as different stereoisomers can have vastly different biological activities and properties. This compound possesses a stereocenter at the C2 position of the azetidine ring, meaning it can exist as (R) and (S) enantiomers. In silico computational chemistry provides powerful tools for predicting and understanding the stereochemical outcomes of the reactions used to synthesize such chiral molecules.

The synthesis of functionalized azetidines can be challenging, and computational models are increasingly used to guide the development of new synthetic methods. mit.edubioquicknews.com For instance, Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways and elucidate the origins of stereoselectivity. These calculations can map the potential energy surface of a reaction, identifying the transition states and intermediates for competing pathways that lead to different stereoisomers. nih.gov

One of the classic methods for forming four-membered rings is the Paternò-Büchi reaction, and its nitrogen-analogue, the aza Paternò-Büchi reaction, can be used to synthesize azetidines via a [2+2] photocycloaddition between an imine and an alkene. researchgate.net The regio- and stereoselectivity of these reactions are often rationalized by computationally analyzing the relative stability of the possible biradical intermediates formed during the reaction. researchgate.netresearchgate.netrsc.org By calculating the energies of these intermediates, chemists can predict which stereoisomer will be the favored product.

More modern methods, such as the copper-catalyzed photoinduced radical cyclization of ynamides, also rely on computational insights. nih.gov DFT calculations have been used to understand why the 4-exo-dig cyclization, which forms the desired azetidine ring, is kinetically favored over the alternative 5-endo-dig pathway. nih.gov Such in silico studies can assess the influence of different substituents and reaction conditions on the stereochemical outcome.

In the context of this compound, in silico docking studies on related azetidine dicarboxylic acids have also been used to understand how specific stereoisomers bind to biological targets, such as NMDA receptors. nih.govnih.gov By modeling the interactions within a receptor's binding site, these studies can explain the observed activity of a particular stereoisomer, reinforcing the importance of stereocontrolled synthesis. nih.gov Therefore, computational approaches are vital not only for predicting the feasibility and properties of a molecule but also for designing synthetic routes that yield the desired stereoisomer with high selectivity.

Applications of Methyl 1 Benzhydrylazetidine 2 Carboxylate As a Chemical Synthetic Building Block

Role in the Construction of Complex Heterocyclic Scaffolds

The strained four-membered ring of azetidine-2-carboxylate derivatives is a valuable precursor for creating more intricate heterocyclic systems. The inherent reactivity and defined stereochemistry of this building block allow for its elaboration into novel polycyclic and substituted heterocyclic frameworks.

One key strategy involves using N-protected azetidine-2-carboxylic acid as a template for sequential functionalization. nih.gov For instance, synthetic routes have been developed to forge bicyclic β-lactam precursors, which can then be converted into polyhydroxylated bicyclic azetidine (B1206935) scaffolds, such as 6-azabicyclo[3.2.0]heptane derivatives. rsc.org These transformations highlight the utility of the azetidine core in generating novel iminosugar mimics through stereodivergent pathways. rsc.org

Furthermore, modern synthetic methods like directed C–H activation followed by decarboxylative cross-coupling have been applied to N-protected azetidine-2-carboxylic acid. nih.gov This powerful sequence enables the introduction of a wide array of substituents. For example, arylated intermediates can be rapidly diversified using Suzuki, Negishi, and Giese-type cross-coupling reactions to attach various aryl and heteroaryl groups. nih.gov This modular approach provides access to complex scaffolds that would be otherwise difficult to synthesize, demonstrating the role of the azetidine-2-carboxylate core as a foundational element for complex heterocycle construction. nih.gov

| Precursor Scaffold | Reaction Type | Resulting Functionality | Application Example |

| N-Boc-azetidine intermediate | Suzuki-dCC | Pyridine | Synthesis of diversified antimalarial compounds. nih.gov |

| N-Boc-azetidine intermediate | Suzuki-dCC | Pyrimidine | Generation of congeners with micromolar inhibitory potencies against Plasmodium falciparum. nih.gov |

| N-Boc-azetidine intermediate | Giese-dCC | Nitrile | Introduction of cyano groups into the azetidine framework. nih.gov |

| Bicyclic β-lactam (from azetidine) | Diastereoselective Oxidations | Polyhydroxylated bicyclic azetidines | Preparation of novel iminosugar mimics. rsc.org |

Utilization in Peptidomimetic Chemistry as Constrained Amino Acid Surrogates

Azetidine-2-carboxylic acid and its esters are widely employed in peptidomimetic chemistry as conformationally constrained surrogates for natural amino acids, particularly L-proline. nih.gov The rigid four-membered ring of the azetidine structure imparts significant conformational restrictions upon the peptide backbone when it is incorporated. This constraint is highly desirable in drug design, as it can lock a peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target, as well as enhancing its metabolic stability.

L-azetidine-2-carboxylic acid is itself a naturally occurring, non-proteinogenic amino acid. nih.gov Its derivatives, including methyl 1-benzhydrylazetidine-2-carboxylate, serve as valuable building blocks for preparing small peptides and more complex peptidomimetics. nih.gov By replacing proline with an azetidine-2-carboxylic acid residue, chemists can systematically probe the conformational requirements of peptide-receptor interactions and develop therapeutic candidates with improved pharmacological properties.

Development of Diverse Compound Libraries for Chemical Biology Research

The modular nature of synthetic routes starting from this compound makes it an ideal building block for the generation of diverse compound libraries. nih.gov Such libraries are essential tools in chemical biology and drug discovery for screening against various biological targets to identify new lead compounds.

A powerful strategy combines C–H activation of the N-protected azetidine-2-carboxylic acid with subsequent decarboxylative cross-coupling reactions. nih.gov This "modular" approach allows for the rapid incorporation of a wide range of chemical diversity at specific positions on the azetidine ring. nih.gov Researchers have used this method to create libraries of azetidine-containing small molecules for screening, leading to the discovery of compounds with potent antimalarial activity against Plasmodium parasites. nih.gov The ability to systematically generate analogues—such as aryl, heteroaryl, and alkenyl substituted azetidines—facilitates the exploration of structure-activity relationships (SAR) and the optimization of hit compounds. nih.gov Similarly, other heterocyclic amino acid-like building blocks are used to prepare synthetic DNA-encoded compound libraries for discovering small molecule protein ligands. beilstein-journals.org

| Library Synthesis Strategy | Key Transformation | Diversity Elements | Research Application |

| Sequential Functionalization | Directed C–H Activation & Decarboxylative Cross-Coupling | Aryl, Heteroaryl, Alkenyl, Cycloalkyl groups | Discovery of novel antimalarial agents. nih.gov |

| Aza-Michael Addition | Horner–Wadsworth–Emmons reaction followed by addition of NH-heterocycles | Various heterocyclic amines | Synthesis of novel heterocyclic amino acid derivatives. nih.gov |

| Cycloaddition Reactions | Reaction of β-enamino ketoesters with hydroxylamine | Saturated N-heterocycles (azetidine, pyrrolidine, piperidine) | Generation of amino acid-like building blocks for DNA-encoded libraries. beilstein-journals.org |

Stereocontrolled Introduction of the Azetidine Core into Target Molecules

One of the most critical features of this compound as a building block is the ability to achieve high levels of stereocontrol in the synthesis of chiral target molecules. Starting from an enantiomerically pure form of the azetidine, such as the (S)- or (R)-isomer, allows the chirality of the C2 position to direct the stereochemical outcome of subsequent reactions.

This principle is central to strategies that achieve a formal vicinal difunctionalization of carbon centers in a modular and stereocontrolled manner. nih.gov The combination of directed C–H activation and decarboxylative functionalization provides access to difunctionalized heterocyclic compounds with well-defined stereochemistry. nih.gov This method leverages the initial chirality of the azetidine-2-carboxylic acid to produce enantiopure functionalized azetidines. nih.gov

Similarly, stereodivergent routes have been developed that hinge on a common bicyclic precursor derived from the azetidine core. rsc.org Through substrate-controlled diastereoselective reactions, different stereoisomers of complex products can be prepared selectively. rsc.org This stereocontrolled introduction of the azetidine scaffold is crucial for synthesizing medicinally important entities and for creating chiral templates in asymmetric synthesis. rsc.orgnih.gov

Synthesis and Characterization of Structural Analogs and Derivatives of Methyl 1 Benzhydrylazetidine 2 Carboxylate

Structural Modifications at the Azetidine (B1206935) Nitrogen (N-1)

The N-benzhydryl group in methyl 1-benzhydrylazetidine-2-carboxylate is a common protecting group in the synthesis of azetidine derivatives. google.com Its removal and subsequent replacement with other substituents is a key strategy for generating structural diversity at the N-1 position.

The primary method for modifying the N-1 position involves a two-step sequence:

N-Debenzhydrylation: The benzhydryl group is typically cleaved via catalytic hydrogenolysis. This reaction is often carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst, Pd(OH)₂), under a hydrogen atmosphere. nih.gov This process yields the secondary amine, methyl azetidine-2-carboxylate.

N-Substitution: The resulting free amine serves as a nucleophile that can be functionalized through various standard reactions. N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides allows for the introduction of a wide array of new substituents at the azetidine nitrogen. For instance, after removing a similar N-benzyl group, the nitrogen can be protected with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl (B1604629) chloroformate (CbzCl). nih.gov

These modifications result in a range of N-substituted azetidine-2-carboxylate esters, each with unique steric and electronic properties at the nitrogen atom.

Table 1: Examples of N-1 Position Modifications

| Parent Compound | Modification Step | Reagent Example | Resulting N-1 Substituent | Analog Structure Example |

|---|---|---|---|---|

| This compound | Debenzhydrylation | H₂, Pd/C | -H | Methyl azetidine-2-carboxylate |

| Methyl azetidine-2-carboxylate | N-Acylation | Benzyl Chloroformate (CbzCl) | -Cbz (Benzyloxycarbonyl) | Methyl 1-(benzyloxycarbonyl)azetidine-2-carboxylate |

| Methyl azetidine-2-carboxylate | N-Alkylation | Methyl Iodide | -CH₃ (Methyl) | Methyl 1-methylazetidine-2-carboxylate |

Modifications at the Ester Carbonyl Group

The methyl ester at the C-2 position is a reactive functional group that can be readily converted into other functionalities, providing another avenue for creating derivatives. libretexts.org The primary transformations include hydrolysis, amidation, and reduction.

Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding 1-benzhydrylazetidine-2-carboxylic acid. This carboxylic acid derivative is a valuable intermediate for further modifications, such as amide coupling reactions.